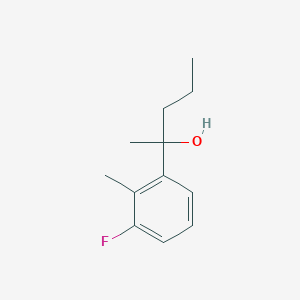

2-(3-Fluoro-2-methylphenyl)-2-pentanol

Description

2-(3-Fluoro-2-methylphenyl)-2-pentanol (CAS: 618092-86-7) is a fluorinated aromatic secondary alcohol characterized by a pentanol backbone substituted at the second carbon with a 3-fluoro-2-methylphenyl group.

Despite its structural similarity to other bioactive alcohols, specific data on its synthesis, applications, or toxicity remain sparse in publicly available literature.

Properties

IUPAC Name |

2-(3-fluoro-2-methylphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO/c1-4-8-12(3,14)10-6-5-7-11(13)9(10)2/h5-7,14H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQZMZXFQQJGSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=C(C(=CC=C1)F)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Fluoro-2-methylphenyl)-2-pentanol typically involves the reaction of 3-fluoro-2-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediates. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(3-Fluoro-2-methylphenyl)-2-pentanol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into various alcohol derivatives.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Fluoro-2-methylphenyl)-2-pentanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Fluoro-2-methylphenyl)-2-pentanol exerts its effects involves interactions with various molecular targets. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-(3-Fluoro-2-methylphenyl)-2-pentanol and Analogous Compounds

Key Structural and Functional Differences:

Aromatic Substitution: The target compound’s 3-fluoro-2-methylphenyl group contrasts with analogs like 2-(5-chloro-2-thienyl)-2-pentanol (chlorothienyl) and 3-phenyl derivatives. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine or methyl groups . Tertiary alcohols (e.g., 2-methyl-3-phenyl-3-pentanol) exhibit different steric hindrance and reactivity compared to secondary alcohols like the target compound .

Commercial Status: Both this compound and 2-(5-chloro-2-thienyl)-2-pentanol are discontinued, possibly due to synthesis challenges or niche applications .

Key Research Findings and Implications

Synthetic Challenges: Halogenated analogs often require specialized reagents (e.g., fluorinating agents) or catalysts. For example, enzymatic resolution using Candida antarctica lipase B is effective for (S)-2-pentanol but untested for fluorinated analogs .

Sensory and Biological Activity: Enantiomers of simpler alcohols like 2-pentanol exhibit divergent olfactory thresholds (e.g., (R)-2-pentanol: 163.30 mg/L vs. (S)-2-pentanol: 78.58 mg/L in ethanol). Similar studies on fluorinated analogs could reveal unique sensory properties .

Pharmaceutical Potential: Fluorinated alcohols are explored for CNS drug development due to enhanced blood-brain barrier penetration. The discontinued status of this compound suggests unexplored toxicity or efficacy issues .

Biological Activity

2-(3-Fluoro-2-methylphenyl)-2-pentanol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features, specifically the presence of a fluorine atom and a pentanol chain. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

The molecular structure of this compound includes a fluorinated aromatic ring and an alcohol functional group. The fluorine atom is known to enhance the compound's stability and reactivity, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the fluorine atom modifies the electronic properties of the molecule, potentially increasing its binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, thereby modulating metabolic pathways.

- Receptor Binding: It has been suggested that the compound could bind to specific receptors involved in pain and inflammation, similar to other compounds in its class.

Biological Activity Studies

Research has demonstrated that derivatives of this compound exhibit significant biological activities. These include anti-inflammatory and analgesic effects, making it a candidate for further pharmaceutical development.

Table 1: Summary of Biological Activities

Case Studies

- In Vitro Studies: In vitro experiments have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties. The IC50 values for these effects were found to be in the low micromolar range.

- Comparative Analysis: When compared to similar compounds such as 3-chloro-2-methylphenol, this compound demonstrated enhanced stability and biological activity due to its unique structural features .

Research Applications

The compound is being explored for various applications in scientific research:

- Medicinal Chemistry: As a potential lead compound for drug development targeting inflammatory diseases.

- Biological Research: Investigating its interactions with specific molecular targets can provide insights into new therapeutic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.